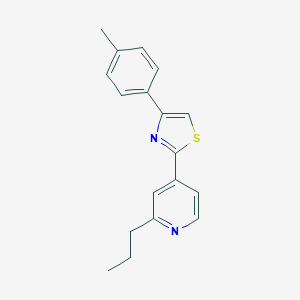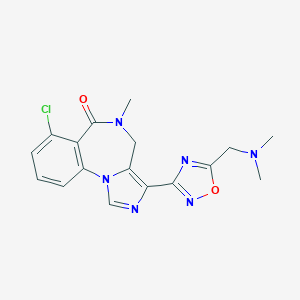
Dimdazenil
Overview
Description
EVT 201 is a novel compound developed for the treatment of insomnia. It is a partial positive allosteric modulator of the gamma-aminobutyric acid type A receptor complex. This compound has shown promise in improving sleep quality and reducing wakefulness after sleep onset without significant residual effects .
Preparation Methods
The synthesis of EVT 201 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and industrial production methods are proprietary and not publicly disclosed. the compound is typically synthesized using standard organic chemistry techniques, including reactions such as nucleophilic substitution and condensation .
Chemical Reactions Analysis
EVT 201 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form metabolites.
Reduction: EVT 201 can be reduced to form different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various analogs.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions are typically the oxidized, reduced, or substituted derivatives of EVT 201 .
Scientific Research Applications
Chemistry: Used as a model compound to study the effects of partial positive allosteric modulators on the gamma-aminobutyric acid type A receptor.
Biology: Investigated for its effects on sleep patterns and central nervous system function.
Medicine: Developed as a treatment for insomnia, showing significant improvements in sleep quality and duration in clinical trials.
Industry: Potential applications in the development of new sleep aids and treatments for sleep disorders
Mechanism of Action
EVT 201 exerts its effects by modulating the gamma-aminobutyric acid type A receptor complex. As a partial positive allosteric modulator, it enhances the receptor’s response to gamma-aminobutyric acid, leading to increased inhibitory neurotransmission. This results in improved sleep onset and maintenance without significant residual effects. The compound selectively targets the alpha1 subtype of the benzodiazepine receptor, which is associated with sleep regulation .
Comparison with Similar Compounds
EVT 201 is unique compared to other sleep-promoting agents due to its partial agonist activity, which provides a differentiated pre-clinical profile. Similar compounds include:
Benzodiazepines: Full agonists of the gamma-aminobutyric acid type A receptor, often associated with significant residual effects and dependency.
Z-drugs: Non-benzodiazepine hypnotics that also target the gamma-aminobutyric acid type A receptor but with different binding profiles.
Melatonin receptor agonists: Target melatonin receptors to regulate sleep-wake cycles but do not modulate gamma-aminobutyric acid type A receptors
EVT 201’s partial agonist activity and selective targeting make it a promising candidate for the treatment of insomnia with fewer side effects compared to traditional sleep aids.
Properties
Key on ui mechanism of action |
EVT 201 is a partial positive allosteric modulator (pPAM) of the GABAA receptor complex and consequently works through a proven pathway in the treatment of insomnia. However, EVT 201’s partial agonist activity gives it a differentiated pre-clinical profile and mechanism of action compared to many currently marketed sleep-promoting agents. |
|---|---|
CAS No. |
308239-86-3 |
Molecular Formula |
C17H17ClN6O2 |
Molecular Weight |
372.8 g/mol |
IUPAC Name |
7-chloro-3-[5-[(dimethylamino)methyl]-1,2,4-oxadiazol-3-yl]-5-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C17H17ClN6O2/c1-22(2)8-13-20-16(21-26-13)15-12-7-23(3)17(25)14-10(18)5-4-6-11(14)24(12)9-19-15/h4-6,9H,7-8H2,1-3H3 |
InChI Key |
JCYLWUVDHLVGER-UHFFFAOYSA-N |
SMILES |
CN1CC2=C(N=CN2C3=C(C1=O)C(=CC=C3)Cl)C4=NOC(=N4)CN(C)C |
Canonical SMILES |
CN1CC2=C(N=CN2C3=C(C1=O)C(=CC=C3)Cl)C4=NOC(=N4)CN(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
EVT 201 EVT-201 EVT201 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[6-(4-Chloro-3-fluorophenoxy)-1-methyl-1h-benzimidazol-2-yl]methoxy}benzoic acid](/img/structure/B526671.png)
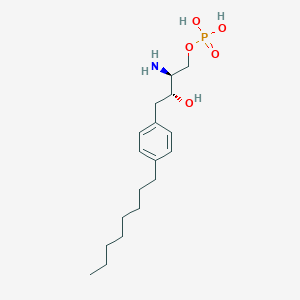
![6-(2,6-Dichlorophenyl)-8-methyl-2-piperazin-1-ylpyrido[2,3-d]pyrimidin-7-one](/img/structure/B526734.png)
![(4R)-2-amino-1'-methyl-2',5-dioxospiro[7,8-dihydro-6H-chromene-4,3'-indole]-3-carbonitrile](/img/structure/B527043.png)
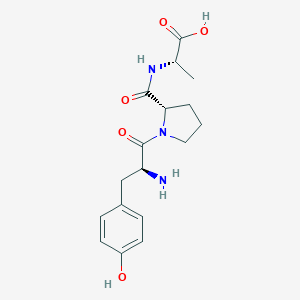
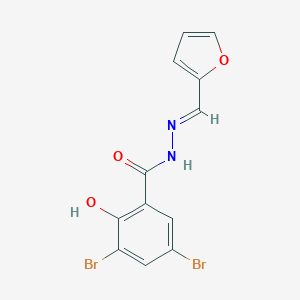
![[7-(Difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]-(2-methyl-2,3-dihydroindol-1-yl)methanone](/img/structure/B527213.png)
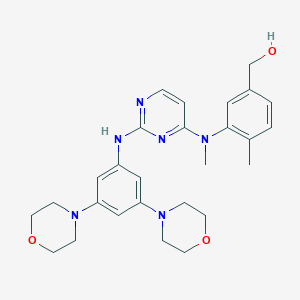
![1-(2,5-difluorophenyl)sulfonyl-2-[2-(1H-indol-3-yl)ethyl]guanidine](/img/structure/B527347.png)
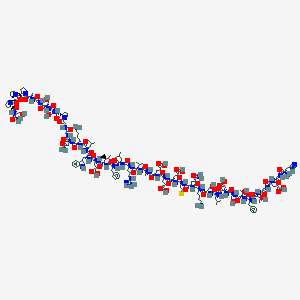
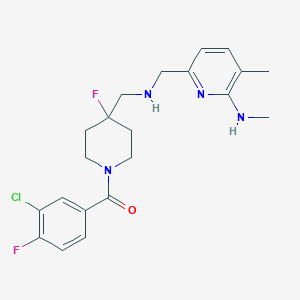
![1-[5-(4-Bromophenyl)-1H-imidazole-2-ylmethyl]-3-[5-(2-pyridylthio)thiazole-2-yl]urea](/img/structure/B527775.png)
